2-Tert-butyl-3,3-dimethylbut-1-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C10H18O/c1-9(2,3)8(7-11)10(4,5)6/h1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJWXMEHUUANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575946 | |
| Record name | 2-tert-Butyl-3,3-dimethylbut-1-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-34-1 | |
| Record name | 2-tert-Butyl-3,3-dimethylbut-1-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Tert Butyl 3,3 Dimethylbut 1 En 1 One and Analogous Hindered Unsaturated Carbonyl Compounds
Strategies for Constructing the Highly Hindered Ketene (B1206846) Core
The construction of the sterically demanding framework of compounds like 2-tert-butyl-3,3-dimethylbut-1-en-1-one requires specialized synthetic approaches. The extreme steric hindrance necessitates reaction conditions and precursor choices that can overcome the high activation barriers associated with forming such a congested molecular architecture.
The hydration of alkynes is a fundamental method for the synthesis of ketones. nih.govorganic-chemistry.orgyoutube.com For hindered ketones, this approach can be particularly effective. The reaction typically proceeds via Markovnikov addition of water across the triple bond, often catalyzed by transition metals like gold or mercury, or under strong acid conditions. organic-chemistry.orgyoutube.com In the context of synthesizing a hindered vinyl ketone, a suitably substituted alkyne can serve as a key precursor. The hydration of a terminal alkyne generally yields a methyl ketone, while internal alkynes can produce a mixture of regioisomeric ketones unless the substitution pattern directs the regioselectivity. youtube.com
For instance, a general strategy involves the use of a terminal alkyne which, upon hydration, forms an enol that tautomerizes to the more stable ketone. youtube.com Gold-based catalysts, such as (IPr)AuCl, have proven highly effective for the regioselective hydration of terminal alkynes to furnish methyl ketones in high yields under mild, acid-free conditions. organic-chemistry.org
| Catalyst System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| [(NHC)AuCl] | Terminal and internal alkynes (alkyl and aryl) | Acid-free conditions, low catalyst loading. | organic-chemistry.org |
| TfOH/Trifluoroethanol | Terminal arylalkynes, terminal aliphatic alkynes, internal alkynes | Mild, metal-free Markovnikov hydration with high regioselectivity. | organic-chemistry.org |
| AuCl/MeOH | Aliphatic and aromatic terminal alkynes | No additives, ligands, or acid promoters required. | organic-chemistry.org |
The acylation of organometallic reagents with carboxylic acid derivatives is a cornerstone of ketone synthesis. nih.gov However, for sterically hindered ketones, the high reactivity of many organometallic reagents can lead to undesired side reactions. To circumvent this, transition metal-catalyzed cross-coupling reactions have been developed. Nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl halides is a powerful method for preparing a wide range of ketones, including those with significant steric bulk. nih.govnih.govorganic-chemistry.org These reactions often tolerate a variety of functional groups and can form ketones flanked by tertiary and secondary centers. nih.govnih.gov
A notable catalyst system for this transformation is composed of NiCl₂ and 4,4′-di-tert-butyl-2,2′-bipyridine, which effectively couples acid chlorides with alkyl iodides. nih.gov This method allows for the synthesis of hindered ketones using a nearly equimolar ratio of reactants and demonstrates excellent functional group tolerance. nih.gov Other approaches involve the use of N-acylazetidines as bench-stable acylating agents that react with organometallics to provide ketones with high chemoselectivity. organic-chemistry.org
| Acyl Source | Coupling Partner | Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Acid Chlorides | Alkyl Iodides | NiCl₂, 4,4′-di-tert-butyl-2,2′-bipyridine | Good functional group tolerance, effective for hindered systems. | nih.gov |
| (2-Pyridyl)thioesters | Alkyl Iodides | NiCl₂, 4,4′-di-tert-butyl-2,2′-bipyridine | Tolerates various functional groups, including N-H protons. | nih.gov |
| Carboxylic Acids | Alkyl Halides (via NHP esters) | Electrochemical Ni-Catalysis | Sustainable, proceeds at ambient temperature. | researchgate.net |
Molecular rearrangements offer an alternative pathway to constructing complex and sterically congested carbonyl compounds. The pinacol (B44631) rearrangement, for example, involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org By designing a diol precursor with the appropriate substitution pattern, a pinacol rearrangement could, in principle, generate a highly hindered ketone. The reaction proceeds through a carbocation intermediate, and the migratory aptitude of the adjacent groups dictates the final product structure. libretexts.org
Another relevant transformation is the α-ketol rearrangement, where an α-hydroxy ketone or aldehyde isomerizes via a 1,2-shift of an alkyl or aryl group. beilstein-journals.org This reaction can be driven by the formation of a more stable product, such as through ring expansion or the relief of steric strain, making it a plausible strategy for accessing hindered ketones. beilstein-journals.org Elimination reactions, such as the dehydrohalogenation of a suitably substituted α-halo ketone, can also be employed to introduce the unsaturation required for an α,β-unsaturated carbonyl system, though creating the hindered precursor remains a challenge.
Challenges in Synthesis Due to Steric Encumbrance
The synthesis of molecules like this compound is fundamentally challenged by the severe steric hindrance imposed by the two tert-butyl groups. This steric bulk affects nearly every aspect of the synthesis, from reaction kinetics to product selectivity.
Steric hindrance dramatically slows down reaction rates by increasing the activation energy of the transition state. Nucleophilic attack on the carbonyl carbon or α-carbon is severely impeded. Consequently, reactions that proceed smoothly for less hindered substrates may require harsh conditions (high temperatures, high pressures) or fail entirely for highly encumbered systems. libretexts.org For example, the popular Wittig reaction can be slow and give poor yields for sterically hindered ketones. libretexts.org
Furthermore, steric strain in the product can shift reaction equilibria to favor the starting materials. In many cases, the formation of a sterically congested product is thermodynamically unfavorable. Overcoming this requires the use of irreversible reactions or carefully designed reaction sequences where the final step is driven by a strong thermodynamic force, such as the formation of a particularly stable byproduct.
Achieving regiochemical and stereochemical control is a persistent challenge in the synthesis of sterically hindered compounds. researchgate.netnih.gov For unsymmetrical ketones, selective functionalization at one α-carbon over another is difficult. While methods exist for selective alkylation at the less-hindered α-site, achieving alkylation at the more-hindered position is a significant hurdle. researchgate.netnih.gov Recently, nickel-catalyzed methods have shown promise in reversing the conventional regioselectivity, allowing for alkylation at the more-substituted α-carbon. researchgate.netnih.gov
In reactions that create new stereocenters, the steric bulk of the existing substituents can influence the facial selectivity of an incoming reagent. However, predicting the outcome can be complex. acs.orglibretexts.org The addition of organometallic reagents to hindered ketones, for instance, is subject to a delicate balance of steric and electronic effects that determine the stereochemical outcome. acs.org In enzymatic reactions, the highly structured active site can enforce strict stereocontrol, but in non-enzymatic synthesis, achieving high diastereoselectivity or enantioselectivity often requires the use of chiral auxiliaries or catalysts that can effectively differentiate between the two faces of a prochiral ketone. libretexts.orgyoutube.comwikipedia.org
Development of Specific Catalytic Systems for Hindered Compound Synthesis
The development of catalytic systems capable of overcoming the steric barriers inherent in the synthesis of compounds like this compound is an area of active research. While specific catalytic syntheses for this exact molecule are not extensively documented in publicly available literature, several analogous systems for other hindered ketones and enones provide insight into potential synthetic routes. These methodologies often rely on transition metal catalysis or specialized organocatalysis to achieve the desired transformation.
One promising approach involves the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. This method has been shown to be effective in the formation of unsymmetrical dialkyl ketones, including those with significant steric bulk. For instance, hindered ketones flanked by tertiary and secondary carbon centers can be synthesized using this strategy. nih.govnih.gov The mechanism is thought to involve the formation of a (L)Ni(alkyl)₂ intermediate which then reacts with the carboxylic acid derivative. nih.govnih.gov This approach is notable for its tolerance of a wide variety of functional groups. nih.gov
Another relevant area of research is the direct reductive amination of ketones for the synthesis of sterically hindered tertiary amines. nih.govrsc.org While the final product is an amine rather than a ketone, the initial steps involving the activation of a hindered ketone are pertinent. Rhodium and Ruthenium-catalyzed systems have been developed for the direct reductive amination of ketones using carbon monoxide as a deoxygenating agent, demonstrating the feasibility of catalytic transformations on sterically demanding ketone substrates. rsc.org
Furthermore, the introduction of a vinyl group adjacent to a hindered ketone, a key step in forming an enone structure, is known to be challenging. acs.org Research into reductive vinylation adjacent to ketones has led to procedures that can introduce vinyl substituents at hindered positions. acs.org One such method involves the kinetic aldol (B89426) condensation of a ketone enolate with (phenylseleno)acetaldehyde, followed by subsequent elimination to form the vinyl group. acs.org
The synthesis of aryl vinyl ketones, which are structurally related to the target compound, has been achieved through various methods, including those utilizing low-cost and commercially available reagents. nih.gov These methods often involve the generation of Mannich bases from aryl methyl ketones, which are then converted to the corresponding vinyl ketones. nih.gov
While direct catalytic routes to this compound remain elusive in the surveyed literature, the principles established in the synthesis of other hindered ketones and enones provide a solid foundation for future research in this area. The adaptation of nickel-catalyzed cross-coupling reactions or the development of novel organocatalytic systems could pave the way for an efficient and selective synthesis of this highly hindered unsaturated carbonyl compound.
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 3,3 Dimethylbut 1 En 1 One
Cycloaddition Reactions of the Ketene (B1206846) Moiety
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. Ketenes are particularly versatile substrates for cycloaddition reactions, readily participating in the formation of four-, five-, and six-membered rings. However, the reactivity of di-tert-butylketene in these transformations is heavily dictated by steric hindrance.
[2+2] Cycloadditions: Scope, Limitations, and Steric Influence on Product Selectivity
The [2+2] cycloaddition is a characteristic reaction of ketenes, reacting with alkenes, alkynes, and imines to form cyclobutanones, cyclobutenones, and β-lactams, respectively. The reaction with imines, known as the Staudinger synthesis, is a prominent method for constructing the β-lactam core, a key structural motif in penicillin and cephalosporin (B10832234) antibiotics. organic-chemistry.org
The mechanism of these reactions is generally considered to be a concerted, [π2s + π2a] cycloaddition, where the ketene component acts as the antarafacial component. The central carbon of the ketene is highly electrophilic and is the primary site of attack by the nucleophilic partner.
For di-tert-butylketene, the scope of [2+2] cycloadditions is severely limited by the steric encumbrance of the tert-butyl groups. These bulky substituents shield the electrophilic carbon, impeding the approach of the reacting partner. Consequently, di-tert-butylketene is often unreactive towards many common alkenes and imines under standard thermal conditions.
Steric Influence: The product selectivity in [2+2] cycloadditions is highly sensitive to steric effects. When reactions do occur, the substituents on the reacting partner must be small enough to overcome the steric barrier. For example, in reactions with unsymmetrical imines, the approach is governed by minimizing steric repulsion between the tert-butyl groups of the ketene and the substituents on the imine. This often leads to high diastereoselectivity in the resulting β-lactam products. The steric hindrance can be so pronounced that it completely inhibits the reaction or leads to alternative reaction pathways, such as enolization or polymerization of the ketene at high temperatures.
Table 1: Scope of [2+2] Cycloaddition Partners for Di-tert-butylketene
| Reactant Type | Example | Reactivity | Product | Notes |
| Alkenes | Ethylene | Very Low | Cyclobutanone | Reaction is generally sluggish and requires forcing conditions due to steric hindrance. |
| Styrene | Very Low | Phenylcyclobutanone | Steric bulk of the phenyl group further inhibits the reaction. | |
| Tetramethylethylene | No Reaction | N/A | Highly substituted alkenes are unreactive. | |
| Imines | N-phenylmethanimine | Low | β-Lactam | The classic Staudinger reaction is slow with di-tert-butylketene. |
| N-tert-butylmethanimine | No Reaction | N/A | Sterically demanding substituents on the imine prevent cycloaddition. |
Hetero-Diels-Alder ([4+2]) Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgmasterorganicchemistry.com Ketenes, with their C=O bond, can potentially act as a dienophile (a 2π component) in these reactions.
However, the participation of di-tert-butylketene in hetero-Diels-Alder reactions is exceptionally rare. The steric shielding of the C=C=O system, combined with the electronic nature of the ketene, makes it a poor dienophile for typical dienes. nih.gov For a successful [4+2] cycloaddition to occur, the diene and dienophile must adopt a specific geometry in the transition state, an arrangement that is strongly disfavored due to the clashing of the tert-butyl groups with the incoming diene.
Research on structurally similar, sterically hindered compounds like 3,5-di-tert-butyl-o-benzoquinone (B121359) has shown that they can participate in hetero-Diels-Alder reactions, but in these cases, the quinone acts as the diene component. rsc.org There is little to no evidence to suggest that di-tert-butylketene can function effectively as a dienophile in standard hetero-Diels-Alder reactions. Its reactivity is dominated by the more accessible [2+2] pathway or nucleophilic addition, even if these are also slow.
Other Pericyclic Reactions
Beyond cycloadditions, other classes of pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic reactions involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product.
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system.
There are no significant reports of di-tert-butylketene undergoing either electrocyclic reactions or sigmatropic rearrangements. The structure of the ketene does not lend itself to the necessary conjugated π-systems required for these transformations. Furthermore, the geometric constraints of the cyclic transition states for these reactions would be severely destabilized by the bulky tert-butyl groups. The inherent stability of the di-tert-butylketene molecule makes it resistant to the intramolecular rearrangements characteristic of these pericyclic reaction types.
Nucleophilic and Electrophilic Additions to the C=C=O System
The central carbon of the ketene functional group is sp-hybridized and highly electrophilic, making it susceptible to attack by nucleophiles. This is the most common mode of reactivity for di-tert-butylketene, although the reaction rates are significantly attenuated by steric hindrance.
Addition of Alcohols and Amines
Alcohols and amines readily add to the carbonyl carbon of ketenes to form esters and amides, respectively. The reaction proceeds via a nucleophilic attack on the central carbon, followed by protonation of the resulting enolate intermediate.
With di-tert-butylketene, these reactions are notably slower than with less hindered ketenes.
Addition of Alcohols: The reaction of di-tert-butylketene with alcohols, such as tert-butanol, requires elevated temperatures or acid/base catalysis to proceed at a reasonable rate. taylorandfrancis.comgoogle.comwikipedia.org The product is a sterically hindered ester, di-tert-butylacetate. The mechanism involves the nucleophilic oxygen of the alcohol attacking the ketene's central carbon.
Addition of Amines: Primary and secondary amines react similarly to form the corresponding amides. The greater nucleophilicity of amines compared to alcohols allows these reactions to proceed under milder conditions, but they are still significantly retarded by the steric bulk of the ketene.
Organometallic Reagent Additions (e.g., Grignard, Organolithium, Hydroboration)
Organometallic reagents are potent nucleophiles that can add to the electrophilic center of di-tert-butylketene.
Grignard and Organolithium Reagents: These reagents (R-MgX and R-Li) add to the central carbonyl carbon of the ketene. acs.orgdoubtnut.com This addition generates a metal enolate intermediate. Subsequent aqueous workup protonates the enolate to yield a ketone. For example, the reaction with methyllithium (B1224462) or methylmagnesium bromide would produce the highly hindered 3,3,4,4-tetramethyl-2-pentanone after hydrolysis. The extreme steric congestion around the carbonyl group of the product ketone makes it relatively unreactive towards further nucleophilic attack, allowing for the isolation of the ketone without the formation of a tertiary alcohol, a common side product in reactions with less hindered esters or acid chlorides.
Hydroboration: Hydroboration involves the addition of a borane (B79455) (e.g., BH₃) across a double bond. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.comyoutube.com In the case of di-tert-butylketene, the hydroboration would be expected to occur at the C=C double bond. The regioselectivity of this addition is governed by both electronic and steric factors. The boron atom, being the electrophilic part of the B-H bond, will add to the less sterically hindered terminal carbon (C1). The hydride will concurrently add to the more substituted carbon (C2). This results in an enol borinate intermediate. Subsequent oxidative workup (typically with hydrogen peroxide and base) would replace the boron with a hydroxyl group, generating an enol that would tautomerize to the corresponding aldehyde, 2,2-dimethylpropanal. The extreme steric hindrance would likely require the use of less bulky borane reagents like BH₃·THF, as more hindered reagents like 9-BBN may react very slowly or not at all.
Table 2: Products of Nucleophilic Addition to Di-tert-butylketene
| Reagent | Reagent Type | Intermediate | Final Product (after workup) |
| tert-Butanol (t-BuOH) | Alcohol | Enolate | tert-Butyl 2,2,4,4-tetramethylpentanoate |
| Aniline (PhNH₂) | Primary Amine | Enolate | N-phenyl-2,2,4,4-tetramethylpentanamide |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | Magnesium Enolate | 3,3,4,4-Tetramethyl-2-pentanone |
| Methyllithium (CH₃Li) | Organolithium | Lithium Enolate | 3,3,4,4-Tetramethyl-2-pentanone |
| Borane (BH₃), then H₂O₂/NaOH | Hydroboration | Enol borinate | 2,2-Dimethylpropanal |
Rearrangement Reactions and Their Mechanistic Pathways
The steric bulk of the tert-butyl groups in 2-tert-butyl-3,3-dimethylbut-1-en-1-one significantly influences its reactivity, particularly in rearrangement reactions. Understanding these pathways often involves examining related, less complex systems to elucidate fundamental mechanistic principles.
Carbocation Rearrangements in Related Systems (e.g., 3,3-dimethylbut-1-ene)
The behavior of 3,3-dimethylbut-1-ene in the presence of acid provides a foundational model for understanding carbocation rearrangements that can be extrapolated to more complex, sterically hindered ketones. When 3,3-dimethylbut-1-ene reacts with an acid like hydrogen bromide (HBr), the initial protonation of the double bond leads to the formation of a secondary carbocation. libretexts.orgpearson.com This intermediate is relatively unstable and rapidly undergoes a rearrangement to form a more stable tertiary carbocation. libretexts.orgvaia.com This process, known as a hydride shift or, in this specific case, a methyl shift, involves the migration of a methyl group with its bonding electrons to the adjacent carbocation center. libretexts.orgvaia.com The driving force for this rearrangement is the increased stability of the resulting tertiary carbocation. libretexts.org The subsequent attack by the bromide nucleophile on the tertiary carbocation yields the final rearranged product, 2-bromo-2,3-dimethylbutane, as the major product. vaia.com
This propensity for rearrangement to form more stable carbocation intermediates is a key consideration in predicting the products of reactions involving sterically hindered alkenes and related unsaturated ketones. The reaction of 3,3-dimethylbut-1-ene with dilute aqueous sulfuric acid similarly proceeds through a methyl shift to form a tertiary carbocation, which then reacts with water to yield 2,3-dimethylbutan-2-ol. vaia.com
Table 1: Products of Electrophilic Addition to 3,3-dimethylbut-1-ene
| Reactant | Reagent | Initial Intermediate | Rearranged Intermediate | Major Product | Reference |
|---|---|---|---|---|---|
| 3,3-dimethylbut-1-ene | HBr | Secondary Carbocation | Tertiary Carbocation (via methyl shift) | 2-bromo-2,3-dimethylbutane | vaia.com |
| 3,3-dimethylbut-1-ene | dil. H2SO4 | Secondary Carbocation | Tertiary Carbocation (via methyl shift) | 2,3-dimethylbutan-2-ol | vaia.com |
Radical-Mediated Rearrangements
In contrast to ionic pathways, radical-mediated reactions can exhibit different selectivities. For instance, the addition of HBr to 3,3-dimethylbut-1-ene in the presence of peroxides proceeds via a radical mechanism. vaia.com In this case, the bromine radical adds to the less substituted carbon of the double bond, leading to a secondary radical. Unlike carbocations, this secondary radical does not undergo rearrangement, and the subsequent reaction with HBr yields 1-bromo-3,3-dimethylbutane (B154914) as the sole product. vaia.com
The generation of alkyl radicals from ketones for use in C-H functionalization reactions has also been explored. nih.gov This involves the activation of ketones to form α-oxy radicals, which can then participate in further reactions. nih.gov The stability and reactivity of these radical intermediates are crucial in determining the reaction outcome. nih.gov
Catalytic Transformations
The bulky nature of this compound presents unique challenges and opportunities in catalytic transformations. The steric hindrance around the carbonyl group and the α,β-unsaturated system dictates the types of catalysts that can be effectively employed and influences the efficiency of these reactions.
Homogeneous and Heterogeneous Catalysis Studies
Homogeneous and heterogeneous catalysis are pivotal in the transformation of α,β-unsaturated ketones. For instance, the chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones can be achieved using manganese(I) hydride complexes as homogeneous catalysts. acs.org These reactions can be highly selective, leaving the carbonyl group intact. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation has been shown to be effective for a range of α,β-unsaturated ketones, yielding chiral saturated ketones with high enantioselectivity. nih.gov
Heterogeneous catalysts, such as those based on palladium, have also been studied for the hydrogenation of α,β-unsaturated ketones. acs.org The reusability of heterogeneous catalysts, like L-proline functionalized mesoporous silica, offers advantages in terms of sustainability and ease of product separation. mdpi.com
Steric Effects on Catalyst Design and Efficiency
The profound impact of steric hindrance on catalytic reactions involving bulky ketones is a well-established principle. acs.orgrsc.org Enzymes like alcohol dehydrogenases (ADHs) often exhibit low activity towards bulky ketones due to steric clashes within the active site. acs.orgrsc.org However, protein engineering can be employed to modify the enzyme's binding pocket to better accommodate sterically demanding substrates. acs.org
In non-enzymatic catalysis, the steric properties of ligands play a critical role in determining catalyst activity and selectivity. vu.nl For example, in cross-coupling reactions, the bite angle of phosphine (B1218219) ligands on a metal center, which is influenced by the bulkiness of the ligand substituents, can significantly affect the reaction barrier. vu.nl For bulky substrates like this compound, catalysts with appropriately designed steric and electronic properties are essential to achieve high efficiency. acs.orghokudai.ac.jp
Photochemical Reactions (e.g., visible light-induced epoxidation of α,β-unsaturated ketones)
Visible light-induced photocatalysis offers a mild and environmentally friendly approach to the transformation of α,β-unsaturated ketones. organic-chemistry.orgacs.org One notable example is the aerobic epoxidation of these compounds. organic-chemistry.orgacs.org In a typical system, a photosensitizer, such as tetraphenylporphine (H2TPP), absorbs visible light and promotes the formation of singlet oxygen. This highly reactive species then epoxidizes the α,β-unsaturated ketone. The reaction can be mediated by an organic base, like tetramethylguanidine, and proceeds under mild conditions. acs.org
Another photochemical approach involves the synthesis of α,β-epoxy ketones from styrenes and benzaldehydes using a ruthenium-based photocatalyst under visible light irradiation. acs.org This process is believed to proceed through the generation of acyl radicals as key intermediates. acs.org
Table 2: Visible Light-Induced Epoxidation of Chalcone (a model α,β-unsaturated ketone)
| Catalyst System | Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| H2TPP, Tetramethylguanidine | Molecular Oxygen | Visible Light, Toluene, 10 °C | α,β-Epoxy Ketone | Up to 94% | |
| Ru(bpy)3Cl2, Cs2CO3 | tert-Butyl Hydroperoxide | Visible Light | α,β-Epoxy Ketone | Not specified | acs.org |
Comparative Reactivity Studies with Less Hindered Analogs
The reactivity of α,β-unsaturated ketones is significantly influenced by the steric and electronic nature of the substituents attached to the carbonyl group and the double bond. In the case of this compound, the presence of two bulky tert-butyl groups dramatically impacts its chemical behavior when compared to less sterically hindered analogs such as methyl vinyl ketone and pinacolone.
Elucidating the Role of the tert-Butyl Groups on Reaction Outcomes
The two tert-butyl groups in this compound are the primary determinants of its reactivity profile. One tert-butyl group is positioned alpha to the carbonyl, while the other is at the β-position of the vinyl group. This substitution pattern creates significant steric hindrance around the electrophilic centers of the molecule: the carbonyl carbon and the β-carbon of the double bond.
Steric Hindrance:
The most profound effect of the tert-butyl groups is steric hindrance. mdpi.comnih.gov In general, nucleophilic attack on a carbonyl carbon is impeded by the presence of bulky substituents. youtube.com Aldehydes are typically more reactive than ketones because they have at least one small hydrogen atom attached to the carbonyl carbon, offering less steric resistance to an incoming nucleophile. youtube.com Ketones, with two alkyl groups, are inherently more hindered. youtube.com
In this compound, the tert-butyl group directly attached to the carbonyl carbon (the α-position) acts as a massive steric shield, making a direct 1,2-nucleophilic addition to the carbonyl group exceptionally difficult. masterorganicchemistry.com Similarly, the tert-butyl group at the β-position of the alkene obstructs the approach of nucleophiles for a 1,4-conjugate addition (Michael addition). rsc.orgmasterorganicchemistry.com This steric congestion is significantly greater than in less hindered analogs like methyl vinyl ketone, which has only a methyl group at the carbonyl and hydrogens at the β-position, or pinacolone, which has a tert-butyl group but a less hindered methyl group on the other side of the carbonyl and is not a vinyl ketone.
Electronic Effects:
Alkyl groups are electron-donating, which can decrease the electrophilicity of the carbonyl carbon by partially offsetting the positive charge. youtube.com While the tert-butyl groups do have an electron-donating inductive effect, their steric influence is the dominant factor governing the reactivity of this compound.
Comparative Reactivity in Michael Additions:
The following table illustrates the expected relative reactivity of this compound and its less hindered analogs in a typical Michael addition reaction with a given nucleophile.
| Compound | Structure | Relative Reactivity in Michael Addition | Primary Reason for Reactivity Level |
|---|---|---|---|
| Methyl vinyl ketone | Fast | Minimal steric hindrance at the β-carbon and carbonyl carbon. | |
| Pinacolone | Not Applicable (Not a vinyl ketone) | Lacks the α,β-unsaturated system required for a Michael addition. | |
| This compound | Very Slow / No Reaction | Extreme steric hindrance at both the β-carbon and the carbonyl carbon due to the two tert-butyl groups. youtube.commasterorganicchemistry.comresearchgate.net |
Research Findings on Steric Effects:
Studies on various α,β-unsaturated ketones have consistently shown that increased substitution, particularly with bulky groups, leads to a significant decrease in reaction rates for nucleophilic additions. researchgate.net For instance, even the addition of a methyl group can impact reactivity, and the effect of a tert-butyl group is substantially more pronounced. The extreme steric bulk in this compound would be expected to make it one of the least reactive α,β-unsaturated ketones towards nucleophilic attack. In many cases, reactions that proceed readily with unhindered vinyl ketones like methyl vinyl ketone would likely fail or require very harsh conditions with this compound.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the molecular structure and dynamics of this highly substituted ketene (B1206846).
The conformation of 2-tert-butyl-3,3-dimethylbut-1-en-1-one in solution is largely dictated by the steric repulsion between the two bulky tert-butyl groups. These groups restrict free rotation around the central carbon-carbon bonds, leading to a relatively rigid preferred conformation.
Low-temperature ¹³C NMR spectroscopy is particularly useful for studying such sterically constrained molecules. nih.govresearchgate.net In principle, if the rotation of the tert-butyl groups were slow on the NMR timescale at low temperatures, the methyl carbons within a single tert-butyl group could become magnetically non-equivalent, leading to the observation of multiple distinct signals. nih.gov However, for di-tert-butylketene, the ¹³C NMR spectrum typically shows a single signal for the nine equivalent methyl carbons of each tert-butyl group, indicating that rotation remains fast on the NMR timescale even at reduced temperatures. nih.gov The chemical shifts provide key information about the electronic environment of the carbon atoms within the molecule.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| C1 | Ketene (C=O) | ~200-210 |
| C2 | Ketene (C=C) | ~80-90 |
| C3 | Quaternary Carbon (tert-butyl) | ~35-45 |
| C4 | Methyl Carbons (tert-butyl) | ~28-32 |
Note: Values are approximate and can vary based on solvent and experimental conditions. Data compiled from general knowledge and spectral database information. nih.gov
Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur at rates comparable to the NMR timescale, such as conformational changes and restricted rotation. libretexts.org For molecules with significant energy barriers to bond rotation, such as in heavily substituted amides or cyclohexanes, variable-temperature NMR experiments can resolve distinct signals for different conformers at low temperatures. nih.govlibretexts.org
In the case of this compound, the primary intramolecular process of interest would be the rotation of the tert-butyl groups. While complete freezing of this rotation is unlikely, DNMR could potentially detect subtle line broadening at very low temperatures, from which the activation energy for rotation could be calculated. Such studies provide quantitative data on the steric strain imposed by the bulky substituents. researchgate.net
Isotopic labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), is a crucial technique for elucidating reaction mechanisms and assigning complex NMR spectra. unl.pt Replacing protons with deuterium simplifies ¹H NMR spectra and can introduce observable isotope effects on the chemical shifts of nearby nuclei. nih.gov
For this compound, deuterium labeling could be used in several ways:
Mechanistic Studies: The formation of the ketene often proceeds via dehydrohalogenation of a precursor acyl halide. Using a specifically deuterated precursor would allow chemists to trace the fate of the deuterium atom, confirming the mechanism of elimination.
Kinetic Isotope Effects (KIEs): Comparing the reaction rates of deuterated versus non-deuterated precursors can reveal information about the rate-determining step of a reaction. A significant KIE would suggest that the C-H (or C-D) bond is broken in this step. nih.gov
Spectral Assignment: While the ¹H NMR spectrum of di-tert-butylketene is relatively simple, labeling one of the tert-butyl groups with deuterium would confirm the assignment of the signal corresponding to the protons on the other group.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the bonding and structure of molecules by measuring the absorption or scattering of infrared radiation corresponding to specific molecular vibrations.
The most prominent feature in the infrared (IR) spectrum of any ketene is the intense absorption band corresponding to the asymmetric stretching vibration of the C=C=O functional group. spectroscopyonline.com This band is highly characteristic and appears in a region of the spectrum (typically 2100-2150 cm⁻¹) where few other functional groups absorb, making it an excellent diagnostic tool. amazonaws.com
The position of this stretching frequency is sensitive to the electronic and steric environment. In this compound, the bulky, electron-donating alkyl groups influence the vibration. The steric hindrance does not significantly shift the peak from its expected region but contributes to its well-defined character. The high intensity of this peak is due to the large change in dipole moment during the asymmetric stretch. spectroscopyonline.com Raman spectroscopy provides complementary information, although for the asymmetric C=C=O stretch, the IR absorption is typically more intense. researchgate.netnih.gov
Table 2: Comparison of Infrared Stretching Frequencies for Carbonyl and Related Groups
| Functional Group | Compound Type | Typical Stretching Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C=O | Ketene | 2100 - 2150 | Strong |
| C=O | Aliphatic Ketone | 1710 - 1720 | Strong |
| C=O | Ester | 1735 - 1750 | Strong |
| C=O | Amide | 1650 - 1690 | Strong |
| C=C | Alkene | 1620 - 1680 | Medium-Weak |
Data compiled from established spectroscopic principles. uomustansiriyah.edu.iqpg.edu.pllibretexts.org
In situ spectroscopy, particularly using Fourier Transform Infrared (FTIR) techniques like Attenuated Total Reflectance (ATR), allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. spectroscopyonline.commt.com This method is invaluable for studying reactive, unstable, or transient species like ketenes, as it avoids errors associated with withdrawing samples for offline analysis. spectroscopyonline.comresearchgate.net
The synthesis of this compound can be monitored by tracking the disappearance of a precursor's characteristic IR band and the simultaneous appearance of the ketene's strong C=C=O stretch. For example, in its formation from an acyl chloride precursor, one could observe the decrease of the acyl chloride's C=O peak (around 1800 cm⁻¹) while the ketene peak (around 2130 cm⁻¹) grows in. mt.com This provides detailed kinetic data, helps identify reaction intermediates, and allows for precise determination of the reaction endpoint. researchgate.netrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural analysis of this compound, a sterically hindered α,β-unsaturated ketone. The presence of bulky tert-butyl groups adjacent to the carbonyl and the vinyl group dictates its fragmentation behavior.
Fragmentation Pathways and Structural Elucidation of Complex Derivatives
The electron ionization (EI) mass spectrum of ketones is typically characterized by specific cleavage patterns, primarily α-cleavage and the McLafferty rearrangement. youtube.com For this compound and its derivatives, these pathways are heavily influenced by the bulky substituents.
The primary fragmentation mechanism for hindered ketones is α-cleavage , which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. youtube.com In this molecule, two potential α-cleavage events can occur:
Cleavage of the C-C bond between the carbonyl group and the vinyl tert-butyl group: This is less likely due to the vinylic nature of the bond.
Cleavage of the C-C bond between the carbonyl group and the alkyl tert-butyl group: This is the most favorable pathway, as it leads to the expulsion of a stable tert-butyl radical (•C(CH₃)₃). The resulting fragment is a resonance-stabilized acylium ion. youtube.com
The process begins with the ionization of the molecule, typically by removing a non-bonding electron from the carbonyl oxygen, to form a radical cation (molecular ion, M•⁺). youtube.com Subsequent α-cleavage results in the formation of a stable acylium ion and a neutral radical.
Another characteristic fragmentation for carbonyl compounds is the McLafferty rearrangement . This process requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen through a six-membered ring transition state. youtube.com In the case of this compound, there are no γ-hydrogens available on the alkyl side, precluding this rearrangement. However, complex derivatives with longer alkyl chains could exhibit this pathway.
The fragmentation of related α,β-unsaturated ketones can also involve proton transfers and losses of stable neutral molecules, such as alkenes, depending on the ionization method and the structure of the derivative. nih.govresearchgate.net
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 168 | [C₁₁H₂₀O]•⁺ | Molecular Ion (M•⁺) |
| 111 | [M - C₄H₉]⁺ | α-cleavage with loss of a tert-butyl radical |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. pnnl.gov This precision allows for the determination of the exact elemental composition, distinguishing it from other compounds with the same nominal mass.
The molecular formula of this compound is C₁₁H₂₀O. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), its theoretical exact mass can be calculated.
Carbon: 11 × 12.000000 = 132.000000 Da
Hydrogen: 20 × 1.007825 = 20.156500 Da
Oxygen: 1 × 15.994915 = 15.994915 Da
Total Exact Mass: 168.151415 Da
An HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, can measure the m/z value of the molecular ion to within a few parts per million (ppm) of this theoretical value. nih.gov This high accuracy confirms the elemental formula and rules out other potential isobaric compounds.
| Molecular Formula | Compound Class Example | Exact Mass (Da) |
|---|---|---|
| C₁₁H₂₀O | Unsaturated Ketone | 168.151415 |
| C₁₀H₁₆O₂ | Diketone / Ester | 168.115030 |
| C₁₂H₂₄ | Alkane | 168.187801 |
| C₉H₁₂N₂O | Aromatic Amide | 164.094963 |
X-ray Crystallography of this compound Derivatives
While a specific crystal structure for this compound is not prominently available in literature, analysis of structurally related compounds containing tert-butyl groups provides significant insight into the expected solid-state conformation and packing. nih.gov
Analysis of Solid-State Molecular Geometry and Conformation
The core of the molecule is the α,β-unsaturated ketone system (C=C-C=O). In the absence of steric hindrance, this four-atom system prefers a planar conformation to maximize π-orbital overlap. However, the presence of two large tert-butyl groups—one on the carbonyl carbon and one on the β-carbon of the double bond—introduces severe steric strain. This strain likely forces the molecule to adopt a non-planar conformation by twisting around the C-C single bond connecting the carbonyl and the vinyl group.
The conformation around this C-C single bond can be described as either s-trans (where the C=O and C=C bonds are anti-periplanar) or s-cis (where they are syn-periplanar). For many α,β-unsaturated ketones, the s-trans conformer is more stable. However, in highly substituted cases, steric repulsion can favor the s-cis conformation. rsc.org For this compound, the immense steric clash between the two tert-butyl groups would be a dominant factor, and computational modeling combined with crystallographic data of derivatives would be needed to determine the preferred, lowest-energy conformation in the solid state.
Intermolecular Interactions and Crystal Packing
The crystal packing of molecules is governed by a balance of intermolecular forces, including van der Waals interactions, dipole-dipole forces, and hydrogen bonding. For derivatives of this compound, the large, nonpolar tert-butyl groups are expected to play a dominant role.
Van der Waals Forces: The bulky and roughly spherical shape of the tert-butyl groups will lead to significant van der Waals interactions, which will be a primary driver of the crystal packing. The molecules will likely arrange themselves to maximize these contacts in a way that resembles the close packing of spheres, a common motif for molecules with large, bulky groups. nih.gov
Steric Hindrance: The steric bulk will prevent close packing of the polar carbonyl groups, minimizing strong dipole-dipole interactions. researchgate.net
Computational and Theoretical Investigations of 2 Tert Butyl 3,3 Dimethylbut 1 En 1 One
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For 2-tert-butyl-3,3-dimethylbut-1-en-1-one, these studies would focus on how the bulky tert-butyl groups influence the electronic environment of the ketene (B1206846) functional group.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. wikipedia.org
For this compound, the HOMO is expected to be primarily located on the C=C=O moiety, specifically having significant character on the central carbon and the oxygen atom, with π-character. The LUMO would likely be the corresponding π* antibonding orbital of the ketene group. The presence of the electron-donating tert-butyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org While precise values for this specific molecule are not readily published, analogous computations on other ketones and unsaturated systems can provide an expected range for the HOMO-LUMO gap. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Ketene System (Theoretical Values)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 to -2.5 | Primarily π* character on the C=C=O group |
| HOMO | -5.0 to -6.0 | Primarily π character on the C=C=O group |
| HOMO-LUMO Gap | ~3.5 to 4.5 | Indicator of chemical reactivity |
Note: These values are illustrative and based on general computational results for similar functional groups. The actual values for this compound would require specific DFT calculations.
Natural Bond Orbital (NBO) analysis is a common computational method used to study charge distribution and bond orders. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant partial negative charge due to its high electronegativity, making it a potential site for electrophilic attack. The carbonyl carbon would, in turn, have a partial positive charge.
Table 2: Expected Partial Atomic Charges and Bond Orders (Illustrative)
| Atom/Bond | Expected Partial Charge (a.u.) | Expected Bond Order |
| Carbonyl Oxygen (O) | -0.5 to -0.7 | ~1.8 - 1.9 |
| Carbonyl Carbon (C=O) | +0.4 to +0.6 | ~1.8 - 1.9 |
| Central Carbon (C=C=O) | -0.2 to -0.4 | ~1.9 (for C=C) |
| Vinylidene Carbon (C=C(tBu)2) | +0.1 to +0.2 | ~1.9 (for C=C) |
| C-C (tert-butyl) | N/A | ~1.0 |
Note: These are generalized expected values based on NBO analysis of similar molecules. Precise values depend on the level of theory and basis set used in calculations.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are dominated by the steric demands of the two tert-butyl groups.
The most significant conformational freedom in this molecule involves the rotation of the two tert-butyl groups around the C-C single bonds connecting them to the vinylidene carbon. Due to severe steric hindrance, these rotations would be highly correlated. The preferred conformation would seek to minimize the van der Waals repulsions between the methyl groups of the two tert-butyl substituents. This would likely result in a staggered arrangement of the methyl groups relative to each other, resembling a "gear-like" meshing to avoid steric clashes. The bulky nature of these groups forces a relatively rigid core structure. libretexts.org
The rotation of the tert-butyl groups is not free and is associated with a significant energy barrier. Computational studies on molecules with t-butyl groups have shown that these rotational barriers can be on the order of several kcal/mol. researchgate.netresearchgate.net For this compound, the barrier to synchronous rotation of both tert-butyl groups would be computationally predictable. The potential energy surface for this process would show minima corresponding to the staggered conformers and maxima for the eclipsed conformers.
Table 3: Estimated Rotational Energy Barriers for Bulky Groups in Similar Molecules
| Molecule | Rotating Group | Computational Method | Calculated Barrier (kcal/mol) |
| Ethane | Methyl | B3LYP/6-31+G(d,p) | ~2.7 nih.gov |
| Para-substituted Toluene | Methyl | DFT | Varies with substituent benthamdirect.com |
| Di-tert-butyl substituted systems | tert-Butyl | Ab initio | ~6-12 researchgate.net |
Note: This table provides context for typical rotational barriers. The barrier for the concerted rotation in this compound would be specific to its unique steric environment.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for modeling reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. nih.govuleth.ca For a ketene like this compound, several reactions could be modeled.
A key reaction of ketenes is their cycloaddition with imines to form β-lactams. A computational study of this reaction would involve locating the transition state for the [2+2] cycloaddition. Due to the steric bulk of the tert-butyl groups, the approach of the reacting partner would be significantly hindered, leading to a high activation energy. Theoretical calculations could predict whether the reaction proceeds via a concerted or a stepwise mechanism, the latter involving a zwitterionic intermediate. nih.gov The geometry of the transition state would reveal the preferred orientation of the reactants, dictated by the need to minimize steric repulsion.
Another computationally accessible reaction would be the hydration of the ketene to form a carboxylic acid. This would likely involve modeling the attack of a water molecule on the carbonyl carbon. The calculations could determine the activation barrier for this process and explore whether it is catalyzed by the presence of additional water molecules acting as proton relays.
Elucidation of Stereochemical Outcomes through Transition State Analysis
The stereochemistry of reactions involving this compound can be rationalized and predicted through the detailed analysis of transition state structures. The bulky tert-butyl groups exert significant steric influence, directing the approach of reagents and favoring the formation of specific stereoisomers.
Computational modeling allows for the localization and characterization of different possible transition states leading to various stereochemical outcomes. nih.gov By comparing the relative energies of these transition states, the preferred reaction pathway and, consequently, the major product can be identified. The transition state with the lowest energy corresponds to the kinetically favored product. acs.org
For instance, in a nucleophilic attack on the carbonyl carbon, the nucleophile can approach from two different faces of the planar carbonyl group. weebly.com The presence of the voluminous tert-butyl groups would likely create a significant energy difference between the two corresponding transition states due to steric hindrance, leading to a highly stereoselective reaction. khanacademy.org DFT calculations have been successfully employed to predict the stereochemical outcomes of reactions involving substrates with tert-butyl groups by analyzing the subtle steric and electronic interactions in the transition states. acs.orgacs.org
Representative Data Table: Transition State Energies for Stereoisomeric Products
| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio |
| TS-A (leading to Product A) | 0.0 | >99:1 |
| TS-B (leading to Product B) | +3.5 |
Note: This table illustrates how the calculated energy difference between transition states can be used to predict the stereochemical outcome of a reaction. The values are hypothetical.
Quantitative Analysis of Steric and Electronic Effects
A central theme in the study of this compound is the quantitative assessment of the contributions of steric and electronic effects to its reactivity.
Deconvolution of Steric and Electronic Contributions to Reactivity
Computational methods provide a powerful means to disentangle the often-convoluted steric and electronic effects. In reactions involving sterically hindered ketones, both factors play a crucial role. acs.org For example, the electron-withdrawing nature of the carbonyl group influences the electrophilicity of the β-carbon of the vinyl group, while the tert-butyl groups sterically shield the reactive sites.
One approach to deconvolute these effects is to perform calculations on a series of related molecules where steric and electronic properties are systematically varied. By analyzing the resulting changes in reactivity (e.g., activation energies), it is possible to build quantitative models that describe the separate contributions of each effect. For instance, comparing the reactivity of this compound with less sterically hindered analogues can help isolate the impact of the bulky substituents. acs.org
Development of Steric Parameter Models
To quantify the influence of bulky substituents like the tert-butyl group, various steric parameter models have been developed, often within the framework of Quantitative Structure-Activity Relationship (QSAR) studies. These parameters aim to represent the size and shape of a substituent with a single numerical value.
One of the most well-known steric parameters is Taft's steric factor (Es) , which is derived from the rates of hydrolysis of substituted esters. More negative Es values indicate greater steric hindrance. slideshare.net Another set of parameters are the Verloop steric parameters , which are calculated from the geometry of the substituent and describe its dimensions in different directions. ijpsonline.com
Computational chemistry allows for the calculation of a wide range of molecular descriptors that can serve as steric parameters. These can include molecular volume, surface area, and specific geometric parameters derived from the optimized 3D structure of the molecule. These parameters can then be used to build correlative models that link the structure of a molecule to its reactivity or biological activity. researchgate.net For a molecule as sterically congested as this compound, these steric parameters are essential for understanding and predicting its chemical behavior. researchgate.net
Applications in Advanced Organic Synthesis and Methodology Development
Role as a Building Block for Complex Molecular Architectures
The primary utility of di-tert-butylketene in synthesis is derived from its participation in reactions to create highly substituted and sterically congested molecules that are often difficult to access through other synthetic routes.
Synthesis of Novel Carbonyl Compounds with Unique Steric Attributes
Di-tert-butylketene is an excellent precursor for carbonyl compounds where the carbonyl group is situated in a sterically demanding environment. A key reaction in this context is its oxidation. For instance, the reaction of di-tert-butylketene with peracetic acid yields several products, including the highly hindered di-tert-butyl ketone. researchgate.netdss.go.th This transformation is believed to proceed through a transient α-lactone intermediate, which itself is a novel, albeit unstable, carbonyl compound. researchgate.netdss.go.th
The reaction with dimethyl sulfoxide (B87167) (DMSO) upon heating also leads to a unique carbonyl derivative. This process, a variant of the Pummerer reaction, results in the formation of methylthiomethyl 2,2-di-tert-butylacetate, demonstrating a novel method to introduce a thioether-containing ester group. researchgate.net
Construction of Hindered Heterocycles or Carbocycles
The construction of strained and sterically hindered ring systems is a significant application of di-tert-butylketene, primarily through cycloaddition reactions.
Heterocycles:
The [2+2] cycloaddition of di-tert-butylketene is a prominent method for synthesizing four-membered heterocyclic rings. It readily reacts with imines to produce sterically hindered β-lactams (azetidin-2-ones). thieme-connect.de These structures are of interest as they form the core of many antibiotic compounds, and the use of this ketene (B1206846) allows for the synthesis of analogues with bulky substituents that can modulate biological activity or stability.
Similarly, reaction with aldehydes can yield β-lactones (oxetan-2-ones). The oxidation with peracetic acid, for example, is proposed to form a transient β-lactone. researchgate.netdss.go.th The synthesis of these highly strained rings is often challenging, and the stability and defined reactivity of di-tert-butylketene make it a useful reagent for this purpose.
While the synthesis of hindered heterocycles is well-documented, the application of di-tert-butylketene for the construction of hindered carbocycles is not as prominently featured in the surveyed literature. Its reactivity is predominantly channeled into reactions with heteroatom-containing partners.
| Reaction Type | Reactant | Product Type | Ref. |
| [2+2] Cycloaddition | Imines | β-Lactams | thieme-connect.de |
| Oxidation | Peracetic Acid | β-Lactone (intermediate) | researchgate.netdss.go.th |
Contribution to Asymmetric Synthesis Methodologies
Despite the extensive study of asymmetric reactions with other ketenes, the application of di-tert-butylketene in stereoselective synthesis is not widely reported in the chemical literature.
Use in Chiral Auxiliary or Ligand Design (if applicable)
There is a notable absence of research describing the incorporation of the di-tert-butylketene framework into chiral auxiliaries or ligands for asymmetric catalysis. A chiral auxiliary functions by being temporarily attached to a substrate, directing the stereochemical course of a reaction, and then being cleaved. williams.edu The extreme steric bulk of the di-tert-butyl moiety would likely impede both the attachment and cleavage steps, as well as potentially block the desired reactive site from interacting with other reagents.
Probing Stereocontrol in Reactions Involving Highly Hindered Substrates
While ketenes are often used to study stereocontrol in cycloadditions, di-tert-butylketene itself is not commonly employed as a probe in the development of new asymmetric methods. thieme-connect.de Its inherent and dominant steric profile would likely overshadow the more subtle stereodirecting effects of a chiral catalyst or auxiliary, making it difficult to assess the efficacy of the asymmetric induction. Therefore, less hindered ketenes are typically chosen for these mechanistic and developmental studies.
Development of New Synthetic Transformations and Reagents
The unique stability and reactivity of di-tert-butylketene have led to its use in the development of novel synthetic reactions.
A significant example is its reaction with dimethyl sulfoxide (DMSO). Heating di-tert-butylketene in DMSO leads to a Pummerer-type product. researchgate.net The mechanism involves an initial nucleophilic addition of the DMSO oxygen to the ketene carbonyl, followed by a proton transfer and subsequent rearrangement to furnish methylthiomethyl 2,2-di-tert-butylacetate. researchgate.net This reaction provides a novel pathway for the acylation of DMSO and the formation of a functionalized ester, showcasing a transformation not readily achievable with less stable ketenes. researchgate.net
Furthermore, the deprotonation of a keteniminium salt derived from di-tert-butylketene has been shown to generate a corresponding azomethine ylide. researchgate.net This reactive intermediate can then participate in 1,3-dipolar cycloaddition reactions, opening up pathways to new five-membered nitrogen-containing heterocycles. researchgate.net This demonstrates how the stable core of di-tert-butylketene can be elaborated into new reactive species and reagents.
Pioneering New Catalytic Cycles Involving Hindered Substrates
The sterically demanding nature of 2-tert-butyl-3,3-dimethylbut-1-en-1-one makes it an important substrate for testing the limits of existing catalytic systems and for the development of new, more robust catalysts. The bulky tert-butyl groups flanking the carbonyl functional group necessitate catalysts with high activity and specific spatial arrangements to facilitate reactions.
Research in this area has led to the development of novel catalytic cycles for reactions that were previously challenging with such hindered ketones. For instance, the transfer hydrogenation of ketones, a crucial reaction in organic synthesis, has been optimized using cobalt(III) complexes with imino-N-heterocyclic carbene ligands. acs.org While this specific compound was not explicitly tested in the cited study, the successful reduction of other hindered ketones like benzophenone (B1666685) provides a framework for its potential reactivity in similar catalytic systems. acs.orgyoutube.com
Furthermore, the development of nickel-catalyzed alkylation of unsymmetrical ketones at the more-hindered α-site represents a significant breakthrough. nih.govresearchgate.net This methodology, which employs a space-constrained nickel catalyst with a bulky biphenyl (B1667301) diphosphine ligand, could theoretically be applied to substrates like this compound, paving the way for the synthesis of even more complex and sterically congested molecules. nih.govresearchgate.net
A one-pot procedure for the dehydrogenation of various ketones to their α,β-unsaturated counterparts using N-tert-butyl phenylsulfinimidoyl chloride offers another avenue for the application of this compound. organic-chemistry.org This method is particularly effective for creating enones under mild conditions from sterically hindered ketones. organic-chemistry.org
The following table summarizes representative catalytic systems that have shown promise for reactions involving sterically hindered ketones and could be applicable to this compound.
| Catalytic System | Reaction Type | Key Features | Potential Application |
| Cobalt(III) with imino-N-heterocyclic carbene ligands | Transfer Hydrogenation | Earth-abundant metal catalyst, efficient for a variety of ketones. acs.org | Reduction of the carbonyl group. |
| Nickel with bulky biphenyl diphosphine ligand | α-Alkylation | Reverses conventional regioselectivity, operates under neutral conditions. nih.govresearchgate.net | Functionalization at the α-carbon. |
| N-tert-butyl phenylsulfinimidoyl chloride | Dehydrogenation | One-pot synthesis, mild reaction conditions (-78 °C). organic-chemistry.org | Synthesis of the corresponding α,β-unsaturated ketone. |
Insights into Reactivity Principles of Crowded Molecules
The study of this compound and its analogs provides valuable insights into the fundamental principles governing the reactivity of sterically crowded molecules. The steric hindrance imposed by the tert-butyl groups significantly influences the accessibility of the carbonyl carbon to nucleophiles and the stability of reaction intermediates. youtube.com
Kinetic studies on the reaction of organozincates with di-tert-butyl ketone, a structurally similar compound, have revealed complex rate dependencies that are influenced by the relative concentrations of the reactants. nih.gov For example, the rate of addition of Et3ZnLi to di-tert-butyl ketone changes based on which reactant is in excess, highlighting the intricate interplay of steric and electronic factors in these reactions. nih.gov Such studies are crucial for developing predictive models for the behavior of crowded molecules in chemical transformations.
The hydration of ketones, a fundamental reaction, is also heavily influenced by steric hindrance. youtube.com For highly hindered ketones like benzophenone, the equilibrium lies far towards the keto form, with virtually no hydrate (B1144303) present in an aqueous solution. youtube.com This principle is directly applicable to this compound, where the steric bulk would similarly disfavor the formation of the corresponding hydrate.
The challenges associated with reactions involving this compound have spurred the development of novel synthetic strategies. For instance, methods for the tert-butylation of carboxylic acids and alcohols using bis(trifluoromethanesulfonyl)imide as a catalyst have been developed to overcome the difficulties of introducing bulky tert-butyl groups. organic-chemistry.org
The table below outlines key reactivity principles elucidated from studies of hindered ketones like this compound.
| Reactivity Principle | Observation | Implication for this compound |
| Steric Shielding | The bulky tert-butyl groups hinder the approach of nucleophiles to the carbonyl carbon. youtube.com | Reduced reactivity towards many standard nucleophilic addition reactions. |
| Intermediate Stability | Steric strain can influence the stability and formation of reaction intermediates like carbocations. rsc.org | Potentially altered reaction pathways and product distributions compared to less hindered ketones. |
| Complex Kinetics | Reaction rates can exhibit non-standard dependencies on reactant concentrations due to steric effects. nih.gov | Requires careful optimization of reaction conditions to achieve desired outcomes. |
| Equilibrium Position | The equilibrium of addition reactions, such as hydration, is shifted away from the product side. youtube.com | The carbonyl form is highly favored, making addition reactions thermodynamically challenging. |
Future Directions and Emerging Research Avenues
Exploration of New Reactivity Modes for Hindered Ketenes
The significant steric hindrance provided by the two tert-butyl groups in di-tert-butylketene dramatically influences its reactivity, often leading to unusual and selective transformations compared to less hindered ketenes. wikipedia.orgacs.org While classical ketene (B1206846) reactions such as cycloadditions and nucleophilic additions are known, research is actively exploring novel reactivity patterns. wikipedia.orgnih.gov
One promising area is the investigation of radical reactions . Studies have shown that persistent radicals can be generated from di-tert-butylketene, opening up avenues for new carbon-carbon and carbon-heteroatom bond formations that are not accessible through traditional polar reaction pathways. acs.org The stability of the radicals derived from this ketene allows for controlled radical processes, a significant area of interest in modern organic synthesis.
Furthermore, the development of catalytic, asymmetric reactions involving hindered ketenes is a major focus. nih.gov While the steric bulk presents a challenge for catalyst design, successful examples of enantioselective reactions have been reported for other hindered ketenes, often utilizing chiral amine catalysts. nih.gov Future work will likely focus on designing catalysts that can effectively control the stereochemistry of reactions involving di-tert-butylketene, leading to the synthesis of complex chiral molecules. The exploration of reactions with unconventional substrates and the discovery of entirely new cycloaddition patterns beyond the well-known [2+2] cycloadditions are also active areas of investigation. wikipedia.orglibretexts.org
Integration into Flow Chemistry or Green Chemistry Protocols
The inherent reactivity and potential hazards associated with ketenes make them ideal candidates for integration into flow chemistry setups. cardiff.ac.uk Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and the ability to handle reactive intermediates in situ, thereby minimizing decomposition and side reactions. cardiff.ac.ukresearchgate.netresearchgate.net The synthesis of di-tert-butyl peroxide, a related compound, has already been successfully demonstrated in a continuous-flow microreaction system, highlighting the feasibility of such approaches for related chemistries. researchgate.netresearchgate.net Future research will likely focus on developing robust flow-based methods for the generation and subsequent reaction of di-tert-butylketene, enabling safer and more efficient synthetic processes.
From a green chemistry perspective, the use of di-tert-butylketene offers potential advantages. Ketenes react with a wide range of nucleophiles in addition reactions, meaning that no byproducts are formed, leading to high atom economy. libretexts.org This aligns with the principles of green chemistry, which aim to minimize waste. Future research will explore the use of greener solvents, catalytic methods to reduce the need for stoichiometric reagents, and the development of tandem reaction sequences where di-tert-butylketene is generated and consumed in a single, environmentally benign process.
Advanced Materials Science Applications (Focusing on Chemical Synthesis of Materials, not material properties)
The unique structure of di-tert-butylketene makes it an intriguing building block for the chemical synthesis of advanced materials . While the direct polymerization of di-tert-butylketene itself is not extensively documented, its derivatives and related hindered monomers are being explored for the creation of novel polymers. For instance, the synthesis of polymers from di-tert-butyl acrylate, a structurally related monomer, has been reported, leading to materials with specific thermal and mechanical properties. uq.edu.au
Future research in this area will likely focus on leveraging the reactivity of di-tert-butylketene to introduce bulky, well-defined structural motifs into polymer backbones. This could be achieved through copolymerization reactions or by using the ketene to functionalize existing polymers. The introduction of the di-tert-butyl moiety can significantly impact the physical properties of materials, such as their solubility, thermal stability, and morphology. The synthesis of novel poly(aryl ether ketone)s (PAEKs) containing thermo-labile tert-butyloxycarbonyl groups, which can generate porous structures upon thermal treatment, demonstrates a related approach to creating advanced materials. rsc.org The potential for di-tert-butylketene to act as a cross-linking agent or as a reactive handle for surface modification of materials is another promising avenue for exploration.
Interdisciplinary Research with Related Fields (e.g., Enzyme Mimicry, Biomimetic Synthesis)
The reactivity of di-tert-butylketene holds potential for interdisciplinary research, particularly in the fields of enzyme mimicry and biomimetic synthesis . Enzymes achieve remarkable rate accelerations and selectivity, often through the precise positioning of functional groups within a constrained active site. khanacademy.orgyoutube.com The sterically hindered environment of di-tert-butylketene can be seen as a simple mimic of an enzyme's active site, potentially allowing for selective reactions with specific substrates.
Q & A
Q. Q1. What are the foundational synthetic routes for 2-tert-butyl-3,3-dimethylbut-1-en-1-one, and how are intermediates characterized?
Methodological Answer: While direct synthesis data for the enone is limited, analogous pathways involve aldol condensation or oxidation of alkenes . For example, 3,3-dimethyl-1-butene (neohexene, CAS 558-37-2) could serve as a precursor for forming the enone via oxidation or ketonization. Intermediate characterization typically employs:
- NMR spectroscopy (to confirm alkene/ketone geometry and substituents).
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹).
Key intermediates like 2-tert-butyl-3,3-dimethylbutanoyl chloride (CAS 29571-65-1) are synthesized via chlorination of carboxylic acid derivatives, validated by InChI and purity checks.
Advanced Reactivity and Mechanistic Studies
Q. Q2. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in cycloaddition reactions?
Methodological Answer: The bulky tert-butyl group in this compound likely impedes Diels-Alder reactions by sterically blocking diene approach. Researchers can:
- Compare reaction rates with less hindered analogs (e.g., 3,3-dimethylbut-1-en-1-one).
- Use computational modeling (DFT calculations) to map steric effects on transition states .
- Conduct kinetic studies under varying temperatures to isolate steric vs. electronic contributions.
Data Contradictions in Synthetic Yield Optimization
Q. Q3. How can researchers resolve contradictory reports on synthetic yields for tert-butyl-substituted enones?
Methodological Answer: Yield discrepancies often arise from:
- Reaction condition variability (e.g., temperature, solvent polarity). For example, tert-butyl carbamate synthesis in shows optimal yields at 0–25°C .
- Purification challenges due to steric hindrance. Solutions include:
- High-performance liquid chromatography (HPLC) with C18 columns.
- Crystallization optimization using solvent mixtures (e.g., hexane/ethyl acetate).
- Reproducibility protocols (e.g., strict inert atmosphere control for oxidation-sensitive intermediates ).
Analytical Method Development for Trace Detection
Q. Q4. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) for volatile impurities (e.g., residual solvents like dichloromethane ).
- High-resolution mass spectrometry (HRMS) to identify isobaric contaminants.
- X-ray crystallography for structural confirmation of crystalline derivatives.
- Environmental monitoring via EPA’s CompTox Chemicals Dashboard for hazard assessment .
Computational Modeling of Stereoelectronic Effects
Q. Q5. How can computational tools predict the stereoelectronic behavior of this enone in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) to model:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity prediction.
- Transition-state geometries for asymmetric catalysis (e.g., enantioselective epoxidation).
- Molecular docking studies to explore interactions with enzyme active sites (e.g., cytochrome P450) .
Comparative Reactivity with Analogous Enones
Q. Q6. How does the reactivity of this compound differ from less hindered enones in Michael additions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
